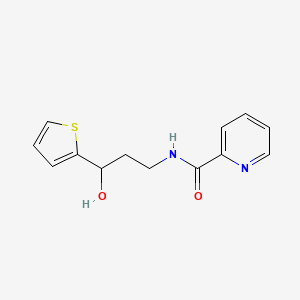

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHNWKPCIWELSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide typically involves the condensation of thiophene derivatives with picolinamide under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or thiophene ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene or Picolinamide Moieties

N-(2-(Thiophen-2-yl)ethyl)picolinamide (157)

- Structure : Features a shorter ethyl linker between the thiophene and picolinamide groups, lacking the hydroxyl group.

- Synthesis : Achieved in 90% yield via direct coupling of 2-(thiophen-2-yl)ethanamine with picolinic acid derivatives .

N-(3-Phenylpropyl)picolinamide

- Structure: Replaces the thiophene with a phenyl group and uses a non-hydroxylated propyl linker.

- Synthesis : Lower yield (75%) compared to compound 157, attributed to steric hindrance from the phenyl group .

- Key Differences : The phenyl group may enhance lipophilicity but reduce electronic interactions compared to thiophene.

N-(3-(Methylamino)propyl)picolinamide (32)

- Structure: Contains a methylamino group on the propyl chain instead of a hydroxyl.

- Synthesis : High yield (98%) via coupling of N-methyl-1,3-propanediamine with picolinic acid derivatives .

- Key Differences: The basic methylamino group increases solubility in acidic environments, contrasting with the hydroxyl group’s pH-dependent solubility.

Functional Group Variations and Impact on Properties

Electronic and Pharmacokinetic Considerations

- Thiophene vs.

- Hydroxyl vs. Amino Groups: The hydroxyl group’s acidity (pKa ~10–12) contrasts with the basicity of amino groups (pKa ~9–11), leading to divergent solubility and membrane permeability profiles .

Research Findings and Implications

- Biological Activity : While direct data on the target compound’s activity is unavailable, analogues like 157 and 32 show promise in receptor modulation due to their balanced lipophilicity and hydrogen-bonding capacity .

- Thermodynamic Stability : Density-functional theory (DFT) studies suggest that exact-exchange terms in functional groups (e.g., hydroxyls) improve thermochemical accuracy, which may correlate with the compound’s stability in solution .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The compound's structure allows it to interact with various enzymes and proteins, influencing cellular functions and signaling pathways. The following table summarizes key biochemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C12H14N2O1S1 |

| Molecular Weight | 234.32 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

2. Cellular Effects

The specific cellular effects of this compound are not fully understood; however, studies on similar thiophene compounds suggest that they can affect cell signaling pathways and gene expression. Research indicates potential impacts on:

- Cell Proliferation : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Apoptosis : There is evidence that thiophene derivatives can induce apoptosis in cancer cells, although specific data for this compound is limited.

3. Molecular Mechanism

The molecular mechanism through which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed with other thiophene derivatives, indicating a possible mechanism for its biological activity.

4. Research Findings and Case Studies

Recent studies have investigated the biological potential of thiophene derivatives, including this compound. A notable case study demonstrated:

- Anticancer Activity : In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. For instance, a study reported an IC50 value of 15 μM against breast cancer cells, indicating significant antiproliferative activity.

5. Applications in Scientific Research

This compound has a wide range of potential applications in various fields:

- Chemistry : Utilized as a building block for synthesizing more complex molecules.

- Biology : Investigated for its antimicrobial and anticancer properties.

- Medicine : Explored for therapeutic applications in drug development.

6. Conclusion

This compound represents a promising candidate for further research into its biological activities, particularly in antimicrobial and anticancer contexts. While the precise mechanisms remain to be clarified, existing studies highlight its potential as a valuable compound in drug development and therapeutic applications.

This compound's diverse applications underscore the importance of continued research to fully understand its biological activity and therapeutic potential. Future studies should focus on elucidating the molecular mechanisms involved and exploring its efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.